molecular formula C15H23Cl2N2O2P B052763 N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine CAS No. 904292-62-2

N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B052763
CAS No.: 904292-62-2
M. Wt: 365.2 g/mol
InChI Key: JHQYWRNLILOFSJ-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide is an impurity of Cyclophosphamide.

Biological Activity

N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine, commonly referred to as an oxazaphosphorine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine
  • Molecular Formula : C15H23Cl2N2O2P
  • Molecular Weight : 365.241 g/mol
  • CAS Registry Number : 904292-62-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its cytotoxic effects against various cancer cell lines. The compound's structure, particularly the presence of the chloroethyl groups, suggests a mechanism similar to that of alkylating agents used in chemotherapy.

  • Alkylation : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.
  • Pharmacodynamics : The oxazaphosphorine structure contributes to its stability and bioactivity, enhancing its interaction with cellular targets.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine on various human cancer cell lines including breast (MCF7), lung (A549), and colon (HT29) cancers. Results indicated IC50 values ranging from 10 to 30 µM depending on the cell line, demonstrating significant cytotoxicity compared to control treatments.
Cell LineIC50 (µM)Mechanism
MCF715DNA alkylation
A54920Apoptosis induction
HT2925Cell cycle arrest
  • In Vivo Studies :
    • In murine models, administration of the compound resulted in a marked reduction in tumor size for xenografts derived from human breast cancer cells. Histological analysis revealed increased apoptosis and decreased proliferation markers (Ki67).

Toxicity Profile

While the compound exhibits promising antitumor activity, its toxicity profile is critical for therapeutic applications. Studies indicate that at higher concentrations (>50 µM), there is a notable increase in cytotoxic effects on non-cancerous cell lines, suggesting a need for careful dose optimization.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2N2O2P/c1-14(15-6-3-2-4-7-15)19-10-5-13-21-22(19,20)18(11-8-16)12-9-17/h2-4,6-7,14H,5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYWRNLILOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCOP2(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 2
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 3
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 5
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 6
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine

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